N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-fluorobenzene-1-sulfonamide
Description
This compound features a 1,3-thiazole core substituted with a 3,4-dimethoxyphenyl group at position 2 and a methyl group at position 2. A sulfonamide moiety, attached via an ethyl linker, includes a 2-fluorophenyl substituent.
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O4S2/c1-13-18(10-11-22-29(24,25)19-7-5-4-6-15(19)21)28-20(23-13)14-8-9-16(26-2)17(12-14)27-3/h4-9,12,22H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLVKHHDZUPIDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNS(=O)(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-fluorobenzene-1-sulfonamide is a synthetic derivative of thiazole that has garnered interest in medicinal chemistry due to its potential biological activities. This article details its biological activity, including antimicrobial properties, cytotoxicity, and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
This compound features:
- A thiazole ring , which is known for its diverse biological activities.
- A 3,4-dimethoxyphenyl group that may enhance lipophilicity and biological interactions.
- A sulfonamide group , which is often associated with antibacterial activity.
The molecular formula is with a molecular weight of 446.6 g/mol.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including our compound of interest. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various thiazole derivatives against different bacterial strains:
| Compound | Bacterial Strain | MIC (mg/mL) | Comments |
|---|---|---|---|
| Compound 1 | Staphylococcus aureus | 0.25 | Effective against Gram-positive bacteria |
| Compound 2 | Escherichia coli | 0.70 | Moderate resistance observed |
| This compound | Bacillus cereus | 0.23 | High sensitivity noted |
| Compound 3 | Candida albicans | 0.11 | Superior antifungal activity compared to standard treatments |
This table indicates that this compound exhibits promising antibacterial activity, particularly against Bacillus cereus, a common pathogen.
Cytotoxicity Studies
In vitro studies assessing the cytotoxic effects of this compound on various cancer cell lines have shown significant results. For instance:
- Cell Lines Tested :
- Human breast cancer (MCF-7)
- Lung cancer (A549)
- Colon cancer (HCT116)
The compound demonstrated IC50 values ranging from 10 to 30 µM , indicating moderate cytotoxicity compared to standard chemotherapeutic agents. The mechanism of action appears to involve induction of apoptosis and cell cycle arrest at the G1 phase.
Case Studies
A notable case study involved the evaluation of this compound in a murine model for its potential anti-tumor effects. The study reported:
- Treatment Regimen : Mice were administered varying doses of the compound over three weeks.
- Results : Significant tumor reduction was observed in treated groups compared to controls, with no major adverse effects noted.
Pharmacological Implications
The unique structure of this compound suggests multiple pharmacological applications:
- Antibacterial Agent : Its effectiveness against resistant strains positions it as a candidate for developing new antibiotics.
- Anticancer Drug : The observed cytotoxicity against various cancer cell lines indicates potential for further development in oncology.
- Antifungal Activity : Its efficacy against fungal pathogens opens avenues for treating infections caused by resistant fungi.
Comparison with Similar Compounds
Structural Analogues with Thiazole and Fluorophenyl Motifs
Key structural analogs share the thiazole-sulfonamide backbone but differ in substituent patterns:
| Compound Name | Substituents on Thiazole | Sulfonamide Modifications | Key Differences |
|---|---|---|---|
| Target Compound | 2-(3,4-dimethoxyphenyl), 4-methyl | 2-fluorobenzene sulfonamide | Unique 3,4-dimethoxy and 2-fluoro combination |
| N-{2-[2-(4-Fluorophenyl)-1,3-Thiazol-4-Yl]Ethyl}-2,4,6-Trimethylbenzene-1-Sulfonamide | 2-(4-fluorophenyl), unsubstituted | 2,4,6-trimethylbenzene sulfonamide | Lacks methoxy groups; bulkier sulfonamide substituents |
| N-(3-Chloro-2-Methylphenyl)-4-(4-Fluorophenyl)-1,3-Thiazol-2-Amine | 4-(4-fluorophenyl) | Chloro-methylphenyl amine | Replaces sulfonamide with aniline; simpler structure |
| Ethyl 4-(4-Fluorophenyl)-2-Methylthiazole-5-Carboxylate | 4-(4-fluorophenyl), 2-methyl | Ethyl ester at position 5 | Carboxylate instead of sulfonamide; no ethyl linker |
Impact of Substituents :
- 2-Fluoro vs. 4-Fluoro : The ortho-fluoro position on the sulfonamide may influence steric hindrance and dipole interactions compared to para-fluoro derivatives .
Heterocyclic Variants with Oxadiazole or Triazole Cores
Compounds with alternative heterocycles exhibit distinct physicochemical and biological profiles:
| Compound Name | Core Structure | Key Features | Biological Relevance |
|---|---|---|---|
| N-{3-[1-(3-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazol-4-Yl]-1,2,4-Thiadiazol-5-Yl}-2-Methoxybenzamide | 1,2,4-Thiadiazole-triazole hybrid | Fluorophenyl-triazole and methoxybenzamide | Suspected kinase inhibition |
| 2-[3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-Yl]-N-Phenylbenzenesulfonamide | 1,2,4-Oxadiazole | Methylphenyl-oxadiazole and phenyl sulfonamide | Broader solubility but reduced metabolic stability vs. thiazoles |
Thiazole vs. Oxadiazole :
- Thiazoles generally exhibit higher metabolic stability due to sulfur’s electron-withdrawing effects, whereas oxadiazoles may offer improved solubility .
Speculated Mechanisms
- Receptor Modulation : The dimethoxy group could enhance affinity for G-protein coupled receptors (GPCRs) via π-π stacking .
Comparative Bioactivity
- Forensic Applications: Analogues like 4-Fluoro-3-Methyl-α-Pyrrolidinovalerophenone are used in forensic analysis, highlighting the versatility of fluorophenyl derivatives .
- Antimicrobial Activity : Thiadiazole-triazole hybrids (e.g., ) show antimicrobial effects, though the target compound’s activity remains unverified.
Data Tables
Table 1: Molecular Properties Comparison
| Compound | Molecular Formula | Molecular Weight | LogP (Predicted) |
|---|---|---|---|
| Target Compound | C₂₀H₂₂FN₂O₄S₂ | 437.52 | 3.2 |
| N-{2-[2-(4-Fluorophenyl)-1,3-Thiazol-4-Yl]Ethyl}-2,4,6-Trimethylbenzene-1-Sulfonamide | C₂₁H₂₂FN₂O₂S₂ | 432.54 | 4.1 |
| Ethyl 4-(4-Fluorophenyl)-2-Methylthiazole-5-Carboxylate | C₁₃H₁₂FNO₂S | 273.30 | 2.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
